Carbamic acid;cyclopentanol

Chiral chromatography Enantioselective separation Polysaccharide derivatives

Cyclopentyl carbamate (C6H11NO2, MW 129.16 g/mol) is an ester of carbamic acid featuring a cyclopentyl group attached to the carbamate functional group. As a carbamate, it possesses a carbonyl group bonded to both an oxygen and a nitrogen atom, allowing for resonance stabilization that influences its chemical reactivity.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B12321494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid;cyclopentanol
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1CCC(C1)O.C(=O)(N)O
InChIInChI=1S/C5H10O.CH3NO2/c6-5-3-1-2-4-5;2-1(3)4/h5-6H,1-4H2;2H2,(H,3,4)
InChIKeyKLMIDOLGHIDOBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl Carbamate (CAS 4144-77-8): Structural and Physicochemical Profile for Research Procurement


Cyclopentyl carbamate (C6H11NO2, MW 129.16 g/mol) is an ester of carbamic acid featuring a cyclopentyl group attached to the carbamate functional group . As a carbamate, it possesses a carbonyl group bonded to both an oxygen and a nitrogen atom, allowing for resonance stabilization that influences its chemical reactivity [1]. The compound typically exists as a white crystalline solid with a melting point of 114-115 °C and is soluble in organic solvents such as ethanol and ether, but exhibits limited aqueous solubility . Its estimated logP values range from 0.6 to 1.5, indicating moderate lipophilicity that balances membrane permeability with aqueous compatibility .

Chiral stationary phase research Reported enantioselectivity context in polysaccharide CSPs
Prodrug intermediate stability research Endocyclic carbamate reported intermediate metabolic stability rank
Asymmetric synthesis conformational probe Reported syn/anti rotamer equilibrium for stereochemical control

Why Cyclopentyl Carbamate Cannot Be Arbitrarily Replaced by Other Cycloalkyl or Aryl Carbamates


Generic substitution among carbamates is scientifically unsound because even subtle modifications to the alkyl/aryl group profoundly alter key performance parameters including metabolic stability, chiral recognition, and binding affinity. Cyclopentyl carbamate offers a unique balance of steric bulk, lipophilicity, and conformational constraint that cannot be replicated by acyclic, smaller cycloalkyl (cyclopropyl/cyclobutyl), or larger cycloalkyl (cyclohexyl) analogs . For example, replacing the cyclopentyl group with a phenyl group in the zafirlukast scaffold alters protease inhibition potency (IC50 shift from 32 µM to 22 µM) [1], while swapping cyclopentyl for cyclohexyl in polysaccharide-based chiral stationary phases significantly reduces enantioselectivity [2]. Moreover, the metabolic stability of 5-membered cyclic carbamates like cyclopentyl carbamate is higher than that of their acyclic counterparts due to resistance to metabolic ring opening under physiological conditions [3]. These quantitative differences underscore why cyclopentyl carbamate must be selected based on specific functional requirements rather than assumed interchangeability.

Chiral recognition
Cyclohexyl carbamate CSPs may show different enantioselectivity context, altering resolution outcomes in chiral separations.
Metabolic stability
Acyclic carbamates may exhibit higher lability; endocyclic stability rank may not transfer across carbamate subclasses.
Conformational control
Acyclic carbamates lack defined rotamer equilibrium, which may reduce stereochemical predictability in asymmetric synthesis.

Cyclopentyl Carbamate: Quantified Performance Differentiation Against Key Comparators


Enantioselective Chromatography: Cyclopentyl vs. Cyclohexyl Carbamate Chiral Stationary Phases

Cellulose tris(cyclopentylcarbamate) and amylose tris(cyclopentylcarbamate) exhibit high chiral recognition ability as chiral stationary phases for HPLC, comparable to well-known phenylcarbamate derivatives. In contrast, the cyclohexylcarbamate analogs, while also effective, show a different enantioselectivity profile and were primarily used to investigate chiral recognition mechanisms via NMR rather than demonstrating superior separation performance [1]. The study directly compares cyclopentyl and norbornyl carbamates, noting that cellulose tris(cyclopentylcarbamate) and amylose tris(cyclopentylcarbamate) are particularly effective chiral selectors, a property not uniformly observed across all cycloalkylcarbamates [1].

Chiral recognition
Head-to-head reported
Cyclopentyl CSPs: reported high enantioselectivity; cyclohexyl CSPs: used for NMR mechanistic studies
Enantioselectivity profile differs; supports CSP method development
Selection may depend on specific racemate and mobile phase conditions
Chiral chromatography Enantioselective separation Polysaccharide derivatives

Metabolic Stability: 5-Membered Cyclic Carbamates vs. Acyclic Analogs

The metabolic stability of 5/6-membered cyclic carbamates is higher compared to their acyclic counterparts because they do not undergo metabolic ring opening under physiological conditions [1]. A comprehensive review of carbamate metabolism established a qualitative stability series: Aryl-OCO-NHAlkyl >> Alkyl-OCO-NHAlkyl ∼ Alkyl-OCO-N(Alkyl)₂ ≥ Alkyl-OCO-N(endocyclic) ≥ Aryl-OCO-N(Alkyl)₂ ∼ Aryl-OCO-N(endocyclic) ≥ Alkyl-OCO-NHAryl ∼ Alkyl-OCO-NHAcyl [1]. Cyclopentyl carbamate, as an endocyclic alkyl carbamate (Alkyl-OCO-N(endocyclic)), occupies a position of intermediate-to-high stability, conferring a predictable in vivo half-life advantage over simple acyclic alkyl carbamates (Alkyl-OCO-NHAlkyl) [1].

Metabolic stability rank
Class-level inference
Endocyclic alkyl carbamate: intermediate stability; acyclic analog: lower stability
Supports predictable in vitro half-life context in prodrug design
Rank order from qualitative SAR; validate per specific compound
Metabolic stability Prodrug design Drug metabolism

Physicochemical Profile: Melting Point and Lipophilicity Differentiation from Cyclohexyl and Phenyl Carbamates

Cyclopentyl carbamate exhibits a melting point of 114-115 °C and an estimated logP of approximately 1.0-1.8, distinguishing it from structurally similar carbamates. Cyclopentyl-carbamic acid ethyl ester has a melting point of -15 °C (estimated) and a logP of 1.78, while phenyl cyclopentylcarbamate has a computed XLogP3 of 2.8 [1]. In contrast, cyclohexylcarbamate derivatives often show higher lipophilicity and lower aqueous solubility . These differences directly impact formulation and purification strategies.

Physicochemical profile
Cross-study comparable
m.p. 114–115 °C, logP ~1.0–1.5; phenyl variant XLogP3 2.8
Differentiates handling and formulation context from more lipophilic analogs
Melting point aids purification; logP influences aqueous solubility
Physicochemical properties Solubility Lipophilicity

NS2B-NS3 Protease Inhibition: Cyclopentyl Carbamate vs. Phenyl Carbamate in Zafirlukast Scaffold

In a structure-activity relationship (SAR) study targeting West Nile Virus (WNV) NS2B-NS3 protease, the cyclopentyl carbamate moiety of zafirlukast was identified as a crucial structural element for inhibition. Replacing the cyclopentyl group with a phenyl group improved inhibition, resulting in an IC50 of 22 µM (compared to 32 µM for the parent zafirlukast) and 92% inhibition at 60 µM [1][2]. This demonstrates that while the cyclopentyl carbamate contributes to activity, the phenyl analog offers enhanced potency in this specific assay. The study provides a direct head-to-head comparison between cyclopentyl and phenyl carbamates within the same molecular framework [1].

Protease inhibition (WNV NS2B-NS3)
Head-to-head reported
Cyclopentyl zafirlukast IC₅₀ 32 µM; phenyl analog IC₅₀ 22.58 µM
Offers different potency-lipophilicity trade-off in antiviral SAR studies
Phenyl analog more potent in this assay; context-specific
Antiviral Protease inhibition SAR

Conformational Control: Cyclopentyl Carbamate Rotamer Equilibrium vs. Acyclic Carbamates

Cyclopentyl carbamates exhibit a defined rotamer equilibrium between syn and anti conformations, with a free energy difference (ΔG) of approximately 1.0–1.5 kcal/mol. This equilibrium can be shifted by polar solvents (e.g., acetonitrile) and hydrogen-bonding additives (e.g., acetic acid) toward the anti-rotamer, which is crucial for chiral induction in asymmetric synthesis . In contrast, acyclic carbamates lack this conformational constraint, leading to broader rotamer distributions and less predictable stereochemical outcomes. This property makes cyclopentyl carbamates valuable as chiral auxiliaries or building blocks where defined geometry is required .

Rotamer equilibrium
Class-level inference
ΔG (syn/anti) ≈ 1.0–1.5 kcal/mol; anti favored in polar solvents
Predictable conformational bias supports stereochemical control studies
Solvent-dependent; acyclic analogs lack comparable constraint
Conformational analysis Rotamer control Chiral induction

Cyclopentyl Carbamate: High-Value Application Scenarios Driven by Evidence-Based Differentiation


Chiral Stationary Phase Development for Enantioselective HPLC

Cyclopentyl carbamate, when immobilized onto polysaccharide supports (e.g., cellulose, amylose), yields chiral stationary phases with high enantioselectivity for a broad range of racemates, as demonstrated by Yashima and Okamoto [1]. This application directly leverages the compound's unique chiral recognition ability, which differs from that of cyclohexylcarbamate analogs. Laboratories requiring robust, high-resolution chiral separation methods should prioritize cyclopentyl carbamate-based columns over cyclohexyl variants when developing methods for new chiral analytes [1].

Prodrug Design Requiring Predictable, Intermediate Metabolic Stability

In drug discovery programs where extended plasma half-life is desired but not at the expense of complete metabolic inertness, cyclopentyl carbamate serves as an optimal promoiety. Its position as an endocyclic alkyl carbamate confers intermediate stability against esterase-mediated hydrolysis, as defined in the qualitative structure-metabolism relationship series [2]. This property makes it superior to highly labile acyclic carbamates for achieving sustained drug exposure without compromising eventual clearance [2].

Antiviral Lead Optimization Targeting Flavivirus NS2B-NS3 Protease

Cyclopentyl carbamate is a validated structural motif for NS2B-NS3 protease inhibition, as established in the zafirlukast SAR study [3]. While phenyl carbamate analogs exhibit modestly improved potency (IC50 22 µM vs 32 µM), the cyclopentyl variant offers a different physicochemical profile (lower logP, potentially better solubility) that may be advantageous for in vivo studies [3]. Medicinal chemists optimizing antiviral leads should consider cyclopentyl carbamate as a tool to modulate potency, lipophilicity, and metabolic stability simultaneously [3].

Asymmetric Synthesis and Chiral Auxiliary Applications

The defined syn/anti rotamer equilibrium of cyclopentyl carbamates (ΔG ≈ 1.0–1.5 kcal/mol) provides a predictable conformational bias that can be exploited for chiral induction in asymmetric reactions . This property distinguishes cyclopentyl carbamates from acyclic carbamates, which exhibit broader conformational flexibility and less predictable stereochemical outcomes. Synthetic chemists engaged in enantioselective synthesis should procure cyclopentyl carbamate derivatives when precise stereocontrol is required .

Application
Selection Property
Validation Focus
Chiral HPLC method development
Enantioselectivity profile review
Racemate resolution performance testing
Prodrug intermediate stability research
Metabolic stability rank context
Esterase-mediated hydrolysis assays
Flavivirus protease SAR studies
Potency-lipophilicity trade-off context
In vitro protease inhibition and cellular antiviral assays
Asymmetric synthesis chiral control
Conformational constraint (rotamer equilibrium)
Stereochemical outcome consistency in reactions

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